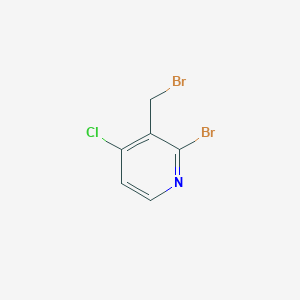
2-bromo-3-(bromomethyl)-4-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(bromomethyl)-4-chloropyridine (2B3BCP) is an organic compound belonging to the class of brominated pyridines. It is a white, volatile solid with a pungent odor. It is used in the synthesis of organic compounds and as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of a variety of pharmaceuticals and agrochemicals.
Mechanism of Action
2-bromo-3-(bromomethyl)-4-chloropyridine is an intermediate in the synthesis of organic compounds and pharmaceuticals. It is used as a starting material for the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and thiophenes.
Biochemical and Physiological Effects
This compound is an organic compound with no known biochemical or physiological effects. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, the synthesis of organic compounds, and the synthesis of other organic compounds.
Advantages and Limitations for Lab Experiments
2-bromo-3-(bromomethyl)-4-chloropyridine has several advantages for laboratory experiments. It is a relatively stable compound and has a low boiling point, making it ideal for laboratory use. It is also a relatively inexpensive compound, making it cost-effective for laboratory experiments. However, it is a volatile compound, making it difficult to handle and store. It is also a toxic compound and should be handled with caution.
Future Directions
Future research on 2-bromo-3-(bromomethyl)-4-chloropyridine could focus on its use as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. Additionally, research could focus on its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Research could also focus on the development of new methods for the synthesis of this compound, as well as new methods for the synthesis of other brominated pyridines. Finally, research could focus on the toxicity of this compound and the development of safer methods for its handling and storage.
Synthesis Methods
2-bromo-3-(bromomethyl)-4-chloropyridine is synthesized through a two-step method. The first step involves the reaction of 2-bromo-3-chloropyridine with bromomethylmagnesium bromide to form this compound. The second step involves the reaction of this compound with hydrochloric acid to form this compound hydrochloride.
Scientific Research Applications
2-bromo-3-(bromomethyl)-4-chloropyridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, the synthesis of organic compounds, and the synthesis of other organic compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and thiophenes.
properties
IUPAC Name |
2-bromo-3-(bromomethyl)-4-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-4-5(9)1-2-10-6(4)8/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPZUZCSYNVHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)



![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)


![3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B6601762.png)


amine](/img/structure/B6601780.png)
![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)